molecular formula C6H6FNO B2525007 3-Amino-5-fluorophenol CAS No. 1167055-92-6

3-Amino-5-fluorophenol

Cat. No. B2525007
M. Wt: 127.118
InChI Key: NMAMRLDELSMXON-UHFFFAOYSA-N
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Description

3-Amino-5-fluorophenol is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that 3-Amino-5-fluorophenol might exhibit. For instance, 3-Amino-3-(4-fluorophenyl)propionic acid is a fluorinated building block and a non-proteinogenic amino acid that belongs to the class of β-amino acids . Similarly, 3-amino-5-aryl- and 3-amino-5-polyfluorophenyl-1,2,4-oxadiazoles are discussed as compounds synthesized through a generalized synthesis method . Lastly, 3-amino-5-fluoroalkylfurans are synthesized by intramolecular cyclization of fluorovinamides .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of 3-Amino-3-(4-fluorophenyl)propionic acid is not detailed, but its structure is analyzed using computational methods . The generalized synthesis of 3-amino-5-aryl- and 3-amino-5-polyfluorophenyl-1,2,4-oxadiazoles starts from 3-amino-5-methyl-1,2,4-oxadiazole as a common synthon, followed by aroylation or alkanoylation, thermally-induced ring-degenerate equilibration, and final acid hydrolysis . The synthesis of 3-amino-5-fluoroalkylfurans is achieved through the cyclization of fluorovinamides, yielding the furans as hydrochloride salts in high yields .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-fluorophenyl)propionic acid is computationally modeled as zwitterionic monomer and dimer structures, with intra- and intermolecular hydrogen bonds . These structures are supported by experimental IR and Raman spectroscopy data. The molecular structures of the other compounds are not detailed, but the synthesis pathways suggest that they are likely to have distinct aromatic and heterocyclic features .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include aroylation, alkanoylation, thermally-induced ring-degenerate equilibration, and acid hydrolysis . The cyclization of fluorovinamides to form 3-amino-5-fluoroalkylfurans is another key reaction, which is compatible with various fluorinated groups and substituents on the amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(4-fluorophenyl)propionic acid are inferred from computational studies, which show the presence of strong intra- and intermolecular hydrogen bonds . The properties of 3-amino-5-aryl- and 3-amino-5-polyfluorophenyl-1,2,4-oxadiazoles and 3-amino-5-fluoroalkylfurans are not explicitly discussed, but their synthesis methods and the nature of their functional groups suggest that they would exhibit typical aromatic amine and heterocyclic compound properties .

Scientific Research Applications

Genetically Encoded Fluorescent Amino Acids

3-Amino-5-fluorophenol can be applied in the synthesis of genetically encoded fluorescent amino acids. These amino acids are crucial for studying protein structure, dynamics, and interactions both in vitro and in vivo. For example, dansylalanine, a fluorescent amino acid, was incorporated into proteins in yeast using an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair, allowing for the monitoring of protein unfolding in the presence of guanidinium chloride (Summerer et al., 2006).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including derivatives of 3-Amino-5-fluorophenol, are used as versatile building blocks in chemical biology. They enable non-invasive studies in cells and organisms, helping understand complex molecular processes. These amino acids are integrated into peptides and proteins, maintaining their biomolecular properties, and are used for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

pH-Dependent Regioselectivity in Enzymatic Reactions

3-Fluorophenol's ortho-hydroxylation by phenol hydroxylase exhibits pH-dependent regioselectivity, indicating its potential use in studying enzymatic reaction mechanisms. The hydroxylation's pH dependency, with changing regioselectivity at different pH levels, provides insights into enzyme-substrate interactions and the influence of pH on enzymatic processes (Peelen et al., 1993).

Fluorinated Amino Acids for Intracellular pH Measurement

Fluorinated o-aminophenol derivatives, such as 3-Amino-5-fluorophenol, are developed for measuring intracellular pH. These derivatives offer high sensitivity and specificity for pH measurement within the physiological range, which is critical for understanding cellular processes and reactions (Rhee et al., 1995).

Synthesis and Application in Sensing and Imaging

The synthesis of 3-Amino-5-fluorophenol-based fluorogenic chemosensors, such as methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrates its application in detecting specific metal ions like Al3+ in biological systems and its utilization in living cell imaging (Ye et al., 2014).

Safety And Hazards

3-Amino-5-fluorophenol is classified as harmful if swallowed, may cause an allergic skin reaction, and may cause cancer . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when there is a risk of exposure .

properties

IUPAC Name

3-amino-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAMRLDELSMXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluorophenol

CAS RN

1167055-92-6
Record name 3-amino-5-fluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
J HASENBEIN - scholarworks.calstate.edu
Nitrous acid (HONO) is a well-known source of the atmospheric hydroxyl (OH) radical. Humic acid has been found to be a source of HONO when reacted with NO2 and is composed of …
Number of citations: 0 scholarworks.calstate.edu
J Šileikytė, J Devereaux, J de Jong… - …, 2019 - Wiley Online Library
Excessive mitochondrial matrix Ca 2+ and oxidative stress leads to the opening of a high‐conductance channel of the inner mitochondrial membrane referred to as the mitochondrial …
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
V Previtali - 2018 - tara.tcd.ie
Kinases have emerged as one of the most intensively pursued targets in current medicinal chemistry research, and to date, the FDA has approved 31 small molecule kinase inhibitors (…
Number of citations: 0 www.tara.tcd.ie

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